Superior Antiproliferative Activity Against HepG2 Cancer Cells Compared to Fluorouracil
A 5-nitropyrimidine-2,4-diamine derivative (compound 7w) demonstrated a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug fluorouracil [1]. This head-to-head comparison directly quantifies the enhanced potency achievable with the 5-nitropyrimidine scaffold in this cell line.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 7w: IC50 = 10.37 μM |
| Comparator Or Baseline | Fluorouracil: IC50 ~31.11 μM (calculated based on 3-fold difference) |
| Quantified Difference | 3-fold improvement (lower IC50) |
| Conditions | HepG2 human liver cancer cell line |
Why This Matters
This quantifies a tangible, three-fold increase in potency over a standard-of-care chemotherapy agent, providing a clear rationale for selecting 5-nitropyrimidine-derived leads in anticancer drug discovery.
- [1] Zhao PL et al., 'Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety', European Journal of Medicinal Chemistry, 2016, 118, 161–169. View Source
